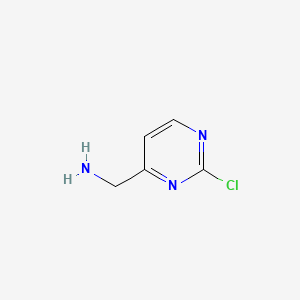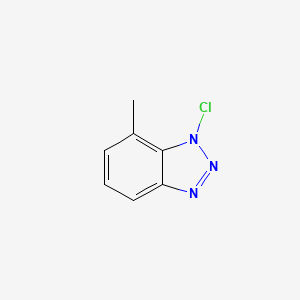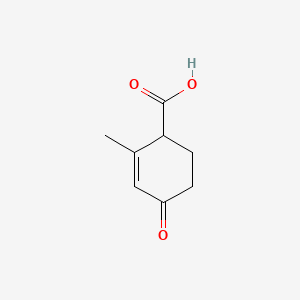
(2-Chloropyrimidin-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Chloropyrimidin-4-YL)methanamine” is a chemical compound with the molecular formula C5H6ClN3 . It is also known by other names such as “(2-chloropyrimidin-4-yl)methanamine” and "amino-methyl pyrimidine chloride" .
Synthesis Analysis
The synthesis of compounds similar to “(2-Chloropyrimidin-4-YL)methanamine” has been reported in the literature. For instance, a series of condensation, oxidation, acid amine coupling, and reductive amination reactions were performed to synthesize analogues of N-substituted 2-(pyridin-4-yl)-1H-imidazo .
Molecular Structure Analysis
The molecular structure of “(2-Chloropyrimidin-4-YL)methanamine” can be represented by the InChI code: InChI=1S/C5H6ClN3/c6-5-8-2-1-4 (3-7)9-5/h1-2H,3,7H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.
Physical And Chemical Properties Analysis
“(2-Chloropyrimidin-4-YL)methanamine” has a molecular weight of 143.57 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 143.0250249 g/mol . The compound has a topological polar surface area of 51.8 Ų .
Scientific Research Applications
Bone Formation Rate Enhancement
A compound with a 2-aminopyrimidine template, closely related to (2-Chloropyrimidin-4-yl)methanamine, was discovered during a high-throughput screening campaign aimed at treating bone disorders. This compound targeted the Wnt beta-catenin cellular messaging system and demonstrated a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration, showcasing its potential in enhancing bone formation (Pelletier et al., 2009).
Lysyl Oxidase-like 2 (LOXL2) Inhibition
Research into novel LOXL2 enzyme inhibitors described two series of compounds, including benzylamines substituted with electron withdrawing groups and 2-substituted pyridine-4-ylmethanamines. Among these, (2-chloropyridin-4-yl)methanamine emerged as a potent compound with an IC50 value of 126 nM, demonstrating selectivity for LOXL2 over LOX and three other amine oxidases. This finding marks it as the first published small molecule inhibitor selective for LOXL2 over LOX, indicating its significance in studies focused on inhibiting LOXL2 for therapeutic purposes (Hutchinson et al., 2017).
Anticonvulsant Agents
A series of novel schiff bases synthesized from 3-aminomethyl pyridine and screened for anticonvulsant activity highlighted the chemical versatility of compounds related to (2-Chloropyrimidin-4-yl)methanamine. These bases exhibited significant seizure protection after administration in various models, underlining the compound's potential in the development of new anticonvulsant medications (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating (pyridin-2-yl)methylmethanamine derivatives demonstrated unprecedented photocytotoxicity in red light to various cell lines by inducing apoptosis and generating reactive oxygen species. These complexes, which were ingested in the nucleus of cells within hours, interact favorably with DNA, highlighting their application in cellular imaging and as a therapeutic agent under red light irradiation (Basu et al., 2014).
Anticancer Activity
The design, synthesis, and docking studies of certain derivatives, such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrated marked inhibition against various cancer cell lines, displaying promising anticancer activity. These findings suggest the potential of (2-Chloropyrimidin-4-yl)methanamine related compounds in cancer therapy (Huang et al., 2020).
Safety and Hazards
When handling “(2-Chloropyrimidin-4-YL)methanamine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
The primary target of (2-Chloropyrimidin-4-YL)methanamine is LOXL2 (Lysyl Oxidase-like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix, which is important for tissue repair and remodeling.
Mode of Action
(2-Chloropyrimidin-4-YL)methanamine interacts with LOXL2 as a selective inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin. This inhibition disrupts the crosslinking process, affecting the structural integrity of the extracellular matrix.
Biochemical Pathways
The inhibition of LOXL2 by (2-Chloropyrimidin-4-YL)methanamine affects the extracellular matrix remodeling pathway . This can lead to changes in tissue stiffness, cell adhesion, and migration, which are critical for various physiological and pathological processes, including wound healing, fibrosis, and cancer progression.
Pharmacokinetics
Itsmolecular weight is 180.04 , which suggests it may have good membrane permeability and bioavailability. It is a solid at room temperature , which could influence its formulation and administration
Result of Action
The inhibition of LOXL2 by (2-Chloropyrimidin-4-YL)methanamine can lead to changes in the structure and function of tissues due to altered extracellular matrix remodeling . This could potentially be used to modulate tissue stiffness in diseases such as fibrosis and cancer, where abnormal extracellular matrix remodeling plays a key role.
Action Environment
The action of (2-Chloropyrimidin-4-YL)methanamine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, its efficacy could be influenced by the presence of other molecules in the environment that could compete for binding to LOXL2. More research is needed to fully understand these influences.
properties
IUPAC Name |
(2-chloropyrimidin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-8-2-1-4(3-7)9-5/h1-2H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWQRUVKEZYEED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyrimidin-4-YL)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenta[ef]imidazo[4,5,1-jk][1,4]benzodiazepine](/img/structure/B574946.png)
![L-Phenylalanine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (R)- (9CI](/img/no-structure.png)


![5,5-Dimethyl-3,3a,4,5-tetrahydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B574952.png)
![Furo[2,3-e][1,3]benzothiazole](/img/structure/B574956.png)



![7-Oxa-5-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B574968.png)